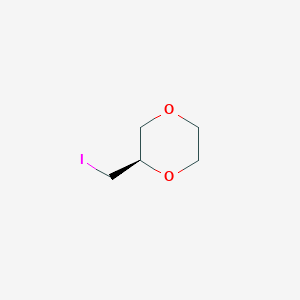

(R)-2-(Iodomethyl)-1,4-dioxane

Beschreibung

Significance of Halogenated Cyclic Ethers in Contemporary Organic Synthesis

Halogenated cyclic ethers are a class of compounds that have garnered considerable attention in organic synthesis due to their versatile reactivity. fiveable.meresearchgate.net The presence of a halogen atom, often iodine, provides a reactive handle for a variety of transformations, including nucleophilic substitutions, cross-coupling reactions, and radical processes. mdpi.com The cyclic ether framework, in turn, imparts conformational rigidity and can influence the stereochemical outcome of reactions. fiveable.me These features make halogenated cyclic ethers valuable intermediates in the synthesis of natural products, pharmaceuticals, and other biologically active molecules. researchgate.netresearchgate.net

Role of the 1,4-Dioxane (B91453) Scaffold as a Chiral Auxiliary and Building Block

The 1,4-dioxane ring system is more than just a common solvent; it serves as a versatile scaffold in synthetic and medicinal chemistry. researchgate.netthieme-connect.de Its ability to adopt a stable chair conformation provides a predictable three-dimensional structure that can be exploited to control the stereochemistry of reactions. thieme-connect.de When substituted with chiral groups, the 1,4-dioxane framework can act as a chiral auxiliary, directing the formation of new stereocenters with high selectivity. sigmaaldrich.com Furthermore, substituted 1,4-dioxanes are themselves important structural motifs found in a number of biologically active compounds, including antiviral and anticancer agents. thieme-connect.denih.gov

Historical Development of Chiral Dioxane Chemistry and Related Structures

The chemistry of 1,4-dioxane dates back to the 19th century, with its industrial production beginning in the 1920s. wikipedia.org Early work focused on its properties as a solvent. wikipedia.org The exploration of chiral dioxane derivatives emerged later, driven by the growing demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries. Significant progress in the asymmetric synthesis of chiral dioxanes has been made, with methods developed for the stereoselective opening of chiral acetals and the use of chiral catalysts. acs.orgacs.org These advancements have paved the way for the use of chiral dioxanes as building blocks in the synthesis of complex molecules.

Stereochemical Importance of (R)-Configuration in Iodomethyl Dioxane Derivatives

The stereochemistry at the C2 position of the 1,4-dioxane ring, specifically the (R)-configuration in (R)-2-(iodomethyl)-1,4-dioxane, is crucial for its application in asymmetric synthesis. This defined stereocenter allows for the transfer of chirality to new molecules during synthetic transformations. The (R)-configuration dictates the spatial orientation of the iodomethyl group, which in turn influences the approach of reagents and the stereochemical outcome of reactions at this site or adjacent positions. This stereocontrol is fundamental to the construction of enantiomerically pure target molecules.

Eigenschaften

Molekularformel |

C5H9IO2 |

|---|---|

Molekulargewicht |

228.03 g/mol |

IUPAC-Name |

(2R)-2-(iodomethyl)-1,4-dioxane |

InChI |

InChI=1S/C5H9IO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2/t5-/m0/s1 |

InChI-Schlüssel |

WWQGIZUTLRNTBG-YFKPBYRVSA-N |

Isomerische SMILES |

C1CO[C@H](CO1)CI |

Kanonische SMILES |

C1COC(CO1)CI |

Herkunft des Produkts |

United States |

Synthesis and Characterization

The synthesis of (R)-2-(iodomethyl)-1,4-dioxane typically starts from a readily available chiral precursor. One common approach involves the conversion of (R)-2-hydroxymethyl- Current time information in Bangalore, IN.ntnu.nodioxane. nih.gov This alcohol can be prepared through asymmetric synthesis. nih.gov The subsequent iodination is often achieved using a combination of triphenylphosphine (B44618), imidazole, and iodine. nih.gov Another synthetic route involves the iodocyclization of an appropriate unsaturated alcohol precursor. thieme-connect.de

Characterization of (R)-2-(iodomethyl)-1,4-dioxane relies on standard spectroscopic techniques.

| Property | Value |

| Molecular Formula | C5H9IO2 |

| Molecular Weight | 228.03 g/mol |

| SMILES | IC[C@@H]1OCCOC1 |

Table 1: Key Properties of (R)-2-(Iodomethyl)-1,4-dioxane. ambeed.com

Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for confirming the structure and purity of the compound. For instance, in a related compound, (2S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-iodomethyl-1,4-dioxane, the iodomethyl group gives characteristic signals in the 1H NMR spectrum. mdpi.com

Chemical Reactivity and Synthetic Utility

The reactivity of (R)-2-(iodomethyl)-1,4-dioxane is dominated by the carbon-iodine bond. The iodide is an excellent leaving group, making the iodomethyl group susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position.

For example, the iodide can be displaced by the lithium anion derived from 1,3-dithiane (B146892). nih.gov This reaction is a key step in the synthesis of more complex dioxane derivatives. nih.gov The resulting dithiane adduct can be further transformed into other functional groups, such as aldehydes. nih.gov

Applications in Advanced Organic Synthesis As a Chiral Building Block

The unique combination of a chiral 1,4-dioxane (B91453) ring and a reactive C-I bond allows (R)-2-(Iodomethyl)-1,4-dioxane to serve as a powerful tool in stereoselective synthesis. The dioxane moiety provides a conformationally constrained, yet flexible, scaffold, while the iodomethyl group acts as a versatile handle for introducing a wide range of substituents and for constructing more elaborate molecular frameworks.

The compound is a key starting material for the synthesis of more complex heterocyclic structures. The inherent chirality of the molecule is pivotal, allowing for the creation of new stereogenic centers with a high degree of control.

(R)-2-(Iodomethyl)-1,4-dioxane is frequently derived from its corresponding alcohol, (R)-2-(hydroxymethyl)-1,4-dioxane, through treatment with reagents like triphenylphosphine (B44618) and iodine. nih.gov Once formed, it serves as an electrophilic substrate for the introduction of various functional groups, leading to a diverse array of substituted chiral dioxane derivatives.

One common strategy involves the iodocyclization of 2-(allyloxy)ethanols, which can produce diastereomeric mixtures of 6-alkyl-2-(iodomethyl)-1,4-dioxanes. thieme-connect.de These isomers can often be separated chromatographically, providing access to specific stereoisomers. thieme-connect.de The 1,4-dioxane nucleus itself has proven to be a suitable template for developing compounds with potential biological activity, and the ability to synthesize variously substituted derivatives is crucial for structure-activity relationship (SAR) studies. researchgate.netacs.org

| Precursor/Reaction | Reagents | Product | Research Focus |

| (R)-2-(hydroxymethyl)- Current time information in Bangalore, IN.ambeed.comdioxane | Imidazole, PPh₃, I₂ | (S)-2-Iodomethyl- Current time information in Bangalore, IN.ambeed.comdioxane | Synthesis of antiviral agents. nih.gov |

| 2-(Allyloxy)ethanols | 1. Hg(OAc)₂ 2. KI, I₂ | 6-Alkyl-2-(iodomethyl)-1,4-dioxane diastereomers | General synthesis of substituted dioxanes. thieme-connect.de |

| 2,2-Diphenyloxirane & Allyl Alcohol | 1. Na or HClO₄ 2. Hg(OAc)₂, KI, I₂ | trans-2-(Iodomethyl)-5,5-diphenyl-1,4-dioxane | Scaffold for potential α1D-adrenoreceptor antagonists. researchgate.net |

This table showcases synthetic routes to chiral iodomethyl-dioxane derivatives and their applications.

Beyond simple substitution, (R)-2-(Iodomethyl)-1,4-dioxane can be used to construct more complex, polycyclic systems. The iodomethyl group enables annulation strategies where additional rings are fused onto the dioxane core. For instance, the iodide can be displaced by a nucleophile that contains another reactive site, setting the stage for a subsequent intramolecular cyclization. This approach is instrumental in building medium-sized ring systems and other intricate scaffolds relevant to drug discovery. acs.org While direct examples of converting (R)-2-(iodomethyl)-1,4-dioxane into a polycyclic system are specific to larger synthetic schemes, its role as a building block for such structures is a logical extension of its reactivity.

A primary application of this chiral iodide is in reactions that form new carbon-carbon (C-C) and carbon-heteroatom bonds, where the stereochemistry of the dioxane ring directs the outcome of the reaction or is preserved in the final product. The iodide is an excellent leaving group, readily displaced by a variety of nucleophiles.

Research has demonstrated the displacement of the iodide by sulfur-based nucleophiles, such as the lithiated anion of 1,3-dithiane (B146892), to form a new C-C bond while retaining the chiral integrity of the dioxane ring. nih.gov The resulting dithiane adduct can be further functionalized. nih.gov Similarly, nitrogen nucleophiles, like dimethylamine, can displace the iodide to form the corresponding amine, a key step in the synthesis of muscarinic receptor antagonists. thieme-connect.deacs.org These transformations are typically efficient and proceed with high stereoselectivity.

| Nucleophile | Reagent System | Bond Formed | Product Class |

| Lithiated 1,3-dithiane anion | n-BuLi, 1,3-dithiane | C-C | Dithianyl-methyl-dioxane |

| Dimethylamine | Me₂NH | C-N | (Dimethylaminomethyl)-dioxane |

| 2-(2,6-dimethoxyphenoxy)ethanamine | Amine in suitable solvent | C-N | N-substituted aminomethyl-dioxane |

This table summarizes key stereoselective bond-forming reactions involving (R)-2-(Iodomethyl)-1,4-dioxane.

The 1,4-dioxane ring is a recognized "privileged scaffold" in medicinal chemistry due to its favorable properties, including metabolic stability and the ability to engage in hydrogen bonding via its oxygen atoms. The conformationally constrained nature of the ring can help to orient substituents in a well-defined three-dimensional space, which is critical for specific interactions with biological targets. researchgate.net

(R)-2-(Iodomethyl)-1,4-dioxane and its derivatives serve as key intermediates in the synthesis of various classes of biologically active molecules. For example, the dioxane scaffold has been integral to the development of potent and selective antagonists for muscarinic acetylcholine (B1216132) receptors and α1-adrenoreceptors. researchgate.netacs.org It has also been used as the core structure for novel antiviral agents, where the dioxane moiety mimics a solvent molecule found in the hydrophobic binding pocket of a viral protein. nih.gov The chirality of the building block is often essential for achieving the desired biological activity and selectivity. researchgate.net

The functional versatility of (R)-2-(Iodomethyl)-1,4-dioxane extends to its potential as a precursor for novel chiral reagents and catalysts. The iodomethyl group can be transformed into a variety of other functional groups that can act as coordinating sites for metals or as organocatalytic moieties.

For instance, displacement of the iodide with a diarylphosphine nucleophile would yield a chiral phosphine (B1218219) ligand. Such P-chiral or C-chiral ligands are highly sought after in asymmetric catalysis for their ability to induce high enantioselectivity in metal-catalyzed reactions. Although direct reports on catalysts derived from (R)-2-(Iodomethyl)-1,4-dioxane are not prevalent, the synthetic pathways to create such molecules are well-established in organic chemistry. The conversion of the iodomethyl group into a boronic ester could also furnish a chiral reagent for stereoselective cross-coupling reactions, similar to the MIDA boronates used in iterative synthesis. researchgate.net The potential to create new chiral auxiliaries, ligands, and catalysts from this readily available building block remains a promising area for future research.

Stereochemical Analysis and Conformational Studies

Methodologies for Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule like (R)-2-(Iodomethyl)-1,4-dioxane is crucial for its unambiguous identification and for understanding its stereospecific interactions. Several powerful techniques are employed for this purpose.

One of the most definitive methods for determining absolute configuration is X-ray crystallography . This technique provides a detailed three-dimensional map of the electron density in a single crystal, allowing for the precise determination of the spatial arrangement of atoms. For (R)-2-(Iodomethyl)-1,4-dioxane, this would involve growing a suitable single crystal of the compound itself or a derivative. The heavy iodine atom in the molecule would facilitate the determination of the absolute configuration through anomalous dispersion effects.

In cases where the parent compound does not readily form crystals suitable for X-ray diffraction, the preparation of crystalline derivatives is a common strategy. For instance, reacting the parent molecule with a chiral resolving agent that is itself of a known absolute configuration can lead to the formation of diastereomeric derivatives that are often more amenable to crystallization.

Another powerful technique is the use of chiral chromatography , particularly in conjunction with a chiroptical detector such as a circular dichroism (CD) spectrometer. By comparing the retention time of the enantiomer with that of a known standard, the absolute configuration can be inferred.

Furthermore, the absolute configuration of a related compound, 2-hydroxymethyl-1,4-dioxane, was successfully determined by resolving its hydrogen phthalate (B1215562) salt with (R)- or (S)-1-phenylethylamine. nih.gov The progress of this resolution was monitored by chiral HPLC, and the absolute stereochemistry of the enantiomers was confirmed by comparing their specific rotations with that of an enantiomerically pure standard synthesized from (R)-1-O-benzylglycerol. nih.gov A similar approach could theoretically be applied to (R)-2-(Iodomethyl)-1,4-dioxane.

Conformational Analysis of the 1,4-Dioxane (B91453) Ring System

The 1,4-dioxane ring, a six-membered heterocycle, is not planar and adopts non-planar conformations to relieve ring strain. The two most significant conformations are the chair and the twist-boat (or skew-boat) forms.

The chair conformation is generally the most stable form for the 1,4-dioxane ring, analogous to the cyclohexane (B81311) ring. In this conformation, the carbon-carbon and carbon-oxygen bonds are staggered, minimizing torsional strain. The substituents on the ring can occupy either axial or equatorial positions.

The twist-boat conformation is a higher-energy, more flexible form. The interconversion between the two chair conformations proceeds through various twist-boat and boat transition states. For the parent 1,4-dioxane molecule, the chair conformation is significantly more stable than the twist-boat form.

Table 1: Comparison of Chair and Twist-Boat Conformations of the 1,4-Dioxane Ring

| Feature | Chair Conformation | Twist-Boat Conformation |

|---|---|---|

| Relative Energy | Lower (more stable) | Higher (less stable) |

| Symmetry | C2h | D2 |

| Torsional Strain | Minimized (staggered bonds) | Present |

| Steric Strain | Can be present depending on substituent positions | Can be present ("flagpole" interactions) |

Influence of Substituents on Conformational Preferences and Stereoselectivity

The presence of a substituent on the 1,4-dioxane ring significantly influences the equilibrium between the chair conformations and can also affect the stereoselectivity of reactions. In the case of (R)-2-(Iodomethyl)-1,4-dioxane, the iodomethyl group (-CH₂I) at the C2 position plays a crucial role.

For most monosubstituted cyclohexanes, the substituent preferentially occupies the equatorial position to minimize steric interactions. However, in 2-substituted 1,4-dioxanes, the situation is more complex due to the presence of the two oxygen atoms in the ring. A phenomenon known as the anomeric effect can play a significant role. The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to favor the axial orientation, despite potential steric hindrance. wikipedia.org

The anomeric effect is generally explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ) orbital of the C-X bond (where X is the substituent). wikipedia.orgrsc.org For this interaction to be maximal, the lone pair and the σ orbital must be anti-periplanar, which is achieved when the substituent is in the axial position.

In (R)-2-(Iodomethyl)-1,4-dioxane, the C-I bond is part of the substituent. While the primary anomeric effect involves the bond directly attached to the ring, the electronegativity of the iodine atom will influence the electronic properties of the C-C bond to the ring. The preference for the axial or equatorial position of the iodomethyl group would be a balance between steric hindrance, which favors the equatorial position, and stereoelectronic effects like the anomeric effect, which may favor the axial position.

The conformational preference of the substituent has a direct impact on the stereoselectivity of reactions involving the dioxane ring or the substituent itself. The accessibility of the substituent and the neighboring ring atoms is different in the axial and equatorial positions, which can lead to different reaction outcomes.

Dynamic Stereochemistry of the Dioxane Moiety

The 1,4-dioxane ring is not static but undergoes rapid conformational changes at room temperature. The most significant of these is ring inversion , also known as the chair-chair interconversion. During this process, a chair conformation is converted into the other chair conformation, with axial substituents becoming equatorial and vice versa.

This dynamic process is crucial for understanding the average conformation and reactivity of the molecule. The energy barrier for ring inversion in 1,4-dioxane is relatively low, allowing for rapid interconversion at ambient temperatures. The presence of substituents can affect the energy barrier and the equilibrium constant between the two chair forms.

The study of dynamic stereochemistry often involves techniques like dynamic nuclear magnetic resonance (DNMR) spectroscopy . By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the rate of conformational interchange and the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring inversion process.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Hartree-Fock and Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, providing information on electron distribution, molecular orbital energies, and other key electronic parameters. researchgate.net

For (R)-2-(Iodomethyl)-1,4-dioxane, these calculations typically begin with geometry optimization to find the lowest energy conformation. The 1,4-dioxane (B91453) ring generally adopts a stable chair conformation to minimize steric and torsional strain. The iodomethyl substituent can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable.

Key molecular properties derived from these calculations include the dipole moment, polarizability, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. The presence of the electronegative iodine atom and the ether oxygens significantly influences the electronic landscape of the molecule.

Table 1: Calculated Molecular Properties of (R)-2-(Iodomethyl)-1,4-dioxane (Illustrative Data) (Note: These values are illustrative examples based on typical computational outputs for similar molecules.)

| Property | Value | Unit |

|---|---|---|

| Optimized Ground State Energy | -542.123 | Hartrees |

| Dipole Moment | 2.15 | Debye |

| HOMO Energy | -9.85 | eV |

| LUMO Energy | -0.78 | eV |

| HOMO-LUMO Gap | 9.07 | eV |

Density Functional Theory (DFT) for Mechanistic Insights and Transition State Analysis

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying chemical reactions. researchgate.net It is instrumental in elucidating reaction mechanisms by mapping the potential energy surface, identifying intermediates, and locating transition states.

Transition state analysis is a key component of these studies. The transition state is a first-order saddle point on the potential energy surface, and its geometry provides crucial information about the bond-breaking and bond-forming processes. Frequency calculations are performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Such analyses have been applied to understand various reactions, including those involving hypervalent iodine compounds and ylide formation. researchgate.netrsc.org

Molecular Dynamics Simulations for Conformational Space Exploration and Solvation Effects

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions with the surrounding environment, such as a solvent.

For (R)-2-(Iodomethyl)-1,4-dioxane, MD simulations can be used to explore its conformational landscape. The 1,4-dioxane ring can interconvert between chair and boat conformations, and the iodomethyl group can rotate. wikipedia.org MD simulations can map these motions and determine the relative populations of different conformers at a given temperature.

Furthermore, MD simulations are invaluable for studying solvation effects. The interaction between a solute and solvent molecules can significantly impact its structure and reactivity. researchgate.net Simulations of (R)-2-(Iodomethyl)-1,4-dioxane in various solvents (e.g., water, organic solvents) can reveal the structure of the solvation shell and the preferential interactions. Studies on the parent 1,4-dioxane in aqueous solutions have provided detailed insights into its hydration structure and its influence on the properties of the solution. nih.govresearchgate.netnih.gov

Modeling of Halogen Bonding Interactions in (R)-2-(Iodomethyl)-1,4-dioxane Complexes

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a Lewis base. beilstein-journals.org The iodine atom in (R)-2-(Iodomethyl)-1,4-dioxane is a potential halogen bond donor due to the electron-withdrawing effect of the adjacent carbon, which creates a region of positive electrostatic potential on the iodine atom along the extension of the C-I covalent bond. beilstein-journals.orgresearchgate.net

Computational modeling is essential for characterizing these interactions. nih.gov The molecular electrostatic potential (MEP) on the van der Waals surface of the molecule is calculated to visualize and quantify the σ-hole. beilstein-journals.org DFT calculations are then used to model the geometry and interaction energy of complexes formed between (R)-2-(Iodomethyl)-1,4-dioxane and various halogen bond acceptors (e.g., pyridines, ethers, anions). mdpi.comacs.org The strength and directionality of these bonds can be precisely evaluated. mdpi.com For instance, studies have investigated the halogen bond between 1,4-dioxane and iodine monochloride.

Table 2: Calculated Interaction Energies for Halogen-Bonded Complexes of (R)-2-(Iodomethyl)-1,4-dioxane (Illustrative Data) (Note: These values are illustrative examples based on typical computational outputs for similar systems.)

| Halogen Bond Acceptor | Interaction Energy (kcal/mol) | C-I···Acceptor Distance (Å) | C-I···Acceptor Angle (°) |

|---|---|---|---|

| Pyridine | -4.8 | 2.85 | 175.2 |

| Acetone | -3.1 | 3.02 | 172.5 |

Prediction of Reactivity and Stereoselectivity Outcomes

A major goal of computational chemistry is to predict the outcome of chemical reactions. For (R)-2-(Iodomethyl)-1,4-dioxane, theoretical methods can be used to forecast both its reactivity and the stereoselectivity of its reactions.

Reactivity can be predicted using concepts derived from DFT, such as the frontier molecular orbitals and Fukui functions, which indicate the most likely sites for nucleophilic or electrophilic attack. researchgate.net Calculating and comparing the activation barriers for different potential reaction pathways allows for the prediction of the major product. For example, the relatively weak C-I bond facilitates displacement by nucleophiles, making this a primary reaction pathway.

Given that the molecule is chiral, predicting stereoselectivity is of great importance. When (R)-2-(Iodomethyl)-1,4-dioxane reacts with other chiral or prochiral molecules, diastereomeric products can be formed. Computational modeling can predict the stereochemical outcome by calculating the energies of the diastereomeric transition states leading to the different products. The pathway with the lower activation energy will be favored, leading to a predominance of one stereoisomer. This approach is crucial in catalyst design and for understanding stereoselective transformations. researchgate.net

Advanced Analytical Methodologies for Research Applications

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess and Purity Determination in Reaction Studies

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. wikipedia.orggcms.cz It is the most widely used method for determining the enantiomeric purity of chiral compounds due to its reliability and accuracy. openochem.org For a chiral molecule like (R)-2-(Iodomethyl)-1,4-dioxane, determining the enantiomeric excess (% ee) is crucial to ensure the stereochemical integrity of subsequent reactions. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed for this purpose, utilizing a chiral stationary phase (CSP) to differentiate between the enantiomers. openochem.orgwvu.edu

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. Since diastereomers have different physical properties, they interact differently with the CSP, leading to different retention times and thus, separation. openochem.org

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile method for separating a wide array of non-volatile compounds. wvu.edu For the analysis of (R)-2-(Iodomethyl)-1,4-dioxane, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) gel support, are often effective. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is optimized to achieve the best resolution between the (R) and (S) enantiomers. wiley-vch.de Detection is commonly performed using a UV detector. heraldopenaccess.us The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. sigmaaldrich.com

Gas Chromatography (GC): For volatile compounds, chiral GC is a powerful alternative. wvu.edu The stationary phases in chiral GC often consist of cyclodextrin (B1172386) derivatives. gcms.cz For instance, a stationary phase composed of derivatized β-cyclodextrin has proven effective in separating halogenated cyclic ethers, which are structurally similar to 2-(Iodomethyl)-1,4-dioxane. nih.gov A method for a related compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, utilized a stationary phase of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin, achieving excellent separation. nih.gov Optimization of parameters such as column temperature, heating rate, and carrier gas flow rate is essential for achieving baseline resolution. nih.gov

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel | Hexane/Isopropanol (e.g., 90:10 v/v) | UV-Vis | Enantiomeric excess (ee%) determination of reaction products |

| Chiral GC | Derivatized β-cyclodextrin (e.g., Rt-bDEXse) | Hydrogen or Helium | Flame Ionization Detector (FID) | Purity and enantiomeric ratio analysis of starting material |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for the structural elucidation of organic molecules. longdom.org While standard 1D NMR provides information about the chemical environment and connectivity, advanced 2D NMR techniques are required to unambiguously assign the stereochemistry and probe reaction mechanisms.

Correlation Spectroscopy (COSY): The 1H-1H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org The spectrum displays cross-peaks between correlated protons, allowing for the mapping of the proton connectivity within the (R)-2-(Iodomethyl)-1,4-dioxane molecule. longdom.org This is the first step in assigning signals to specific protons in the structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment is crucial for determining stereochemistry as it identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.orgresearchgate.net This is based on the Nuclear Overhauser Effect (NOE), where magnetization is transferred between spatially proximate nuclei. princeton.edu For (R)-2-(Iodomethyl)-1,4-dioxane, a NOESY experiment can reveal correlations between the proton on the chiral carbon (C2) and other protons in the dioxane ring. The pattern of these spatial correlations helps to confirm the relative stereochemistry and the preferred conformation of the molecule in solution. wordpress.com Combining COSY and NOESY data allows for the detailed assignment of the molecule's three-dimensional structure. researchgate.net

Heteronuclear Correlation Spectroscopy (HSQC/HMBC): Two-dimensional heteronuclear techniques correlate proton signals with those of other nuclei, most commonly 13C.

Heteronuclear Single Quantum Coherence (HSQC): This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond 1H-13C correlations). princeton.edu

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range correlations between protons and carbons, typically over two to four bonds. princeton.edu

These techniques are invaluable for confirming the carbon skeleton and assigning 13C chemical shifts, providing a complete picture of the molecular structure.

| NMR Technique | Type of Information Provided | Application for (R)-2-(Iodomethyl)-1,4-dioxane |

|---|---|---|

| COSY | 1H-1H through-bond coupling | Mapping proton connectivity within the dioxane ring and side chain. |

| NOESY | 1H-1H through-space proximity (up to ~5 Å) | Confirming relative stereochemistry and ring conformation. |

| HSQC | Direct one-bond 1H-13C correlations | Assigning each proton to its attached carbon atom. |

| HMBC | Long-range (2-4 bond) 1H-13C correlations | Confirming the overall carbon framework and connectivity. |

Mass Spectrometry Applications in Reaction Pathway Elucidation and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of compounds and can provide significant structural information through the analysis of fragmentation patterns. nih.gov In studies involving (R)-2-(Iodomethyl)-1,4-dioxane, MS is used to monitor reaction progress, identify products and byproducts, and help elucidate reaction pathways. yu.edu.jopurdue.edu

When a molecule is ionized in a mass spectrometer, the resulting molecular ion can undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure. For 2-(Iodomethyl)-1,4-dioxane, the fragmentation pattern would be influenced by the lability of the carbon-iodine bond and the stability of the dioxane ring.

Based on the fragmentation of the parent 1,4-dioxane (B91453) and iodoalkanes, a predicted fragmentation pathway for (R)-2-(Iodomethyl)-1,4-dioxane would likely involve:

Loss of an iodine atom: A primary fragmentation would be the cleavage of the C-I bond to lose an iodine radical (•I), resulting in a stable carbocation.

Ring cleavage: The dioxane ring itself can fragment. The molecular ion of 1,4-dioxane (m/z 88) is known to produce major fragments at m/z 58 and 44. docbrown.inforesearchgate.net Similar ring-opening and fragmentation pathways would be expected for the substituted derivative.

Loss of the iodomethyl group: Cleavage of the bond between the ring and the CH2I group is another plausible fragmentation route.

By coupling MS with a separation technique like GC (GC-MS) or LC (LC-MS), complex reaction mixtures can be analyzed. Each component is separated chromatographically before entering the mass spectrometer, allowing for the identification of individual products, intermediates, and unreacted starting materials based on their mass spectra.

In-Situ Spectroscopic Methods for Reaction Kinetics and Intermediate Characterization

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable data on reaction rates and the formation of transient species without altering the reaction conditions. researchgate.netfu-berlin.deuu.nl This provides a more holistic understanding of the reaction mechanism compared to analyzing quenched aliquots. researcher.life

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for monitoring reactions involving changes in functional groups. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, spectra can be recorded continuously. For a reaction involving (R)-2-(Iodomethyl)-1,4-dioxane, one could monitor the disappearance of vibrational bands associated with the C-I bond and the appearance of new bands corresponding to the products. This allows for the calculation of reaction kinetics by plotting the concentration of reactants or products over time. nih.gov

In-Situ NMR Spectroscopy: Performing a reaction directly inside an NMR spectrometer allows for the detailed tracking of all soluble species. fu-berlin.de This technique is particularly powerful for identifying short-lived reaction intermediates that may not be detectable by other methods. nih.gov For example, in a substitution reaction where the iodide is replaced, in-situ NMR could potentially identify the formation of a cationic intermediate or track the stereochemical course of the reaction by observing the formation of new chiral centers.

These in-situ methods provide a dynamic picture of the chemical transformation, offering crucial insights into reaction mechanisms, identifying rate-limiting steps, and characterizing elusive intermediates that are key to understanding the reaction pathway. nih.govdigitellinc.com

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthetic Routes

The imperative for environmentally benign chemical manufacturing is driving research towards greener synthetic pathways for chiral molecules like (R)-2-(Iodomethyl)-1,4-dioxane. This involves a multi-pronged approach focused on atom economy, the use of renewable resources, and the development of catalytic processes.

Renewable Feedstocks: A significant trend in green chemistry is the move away from petrochemical-based starting materials towards bio-based resources. gla.ac.uk The synthesis of the 1,4-dioxane (B91453) core could potentially be reimagined starting from biomass. For instance, platform chemicals derived from the biorefining of lignocellulose, fats, or carbohydrates could serve as precursors. synchem.de Research into converting naturally occurring chiral molecules, such as those from the "chiral pool," into valuable synthons is an active area. xtalpi.comgoogle.com Future work could focus on developing routes to the chiral diol precursor of (R)-2-(Iodomethyl)-1,4-dioxane from such renewable sources.

Atom Economy and Catalysis: Green chemistry principles prioritize reaction efficiency, maximizing the incorporation of reactant atoms into the final product—a concept known as atom economy. mdpi.commdpi.comresearchgate.net Traditional multi-step syntheses often generate significant waste. Future routes to (R)-2-(Iodomethyl)-1,4-dioxane will likely focus on catalytic methods that minimize stoichiometric reagents and byproducts. google.com For example, developing solid acid catalysts or enzymatic processes for the key cyclization and functionalization steps could drastically improve the environmental footprint of the synthesis. google.comacs.org

Biocatalysis: The use of enzymes in synthesis offers high selectivity under mild reaction conditions, reducing energy consumption and environmental impact. nih.gov A potential future direction is the development of a biocatalytic route to a chiral precursor of (R)-2-(Iodomethyl)-1,4-dioxane. This could involve enzymatic kinetic resolution of a racemic intermediate or a highly enantioselective enzymatic transformation to construct the chiral center. thieme-connect.de

Greener Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. Research is ongoing to replace hazardous solvents with greener alternatives. enamine.net Future syntheses of (R)-2-(Iodomethyl)-1,4-dioxane and its derivatives will likely explore the use of bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), or even solvent-free reaction conditions. enamine.net

Exploration of Novel Reactivity Patterns and Uncharted Transformations

While (R)-2-(Iodomethyl)-1,4-dioxane is primarily used as an electrophile in nucleophilic substitution reactions, its structure holds potential for a wider range of chemical transformations. Future research is poised to explore this untapped reactivity to expand its synthetic utility.

Cross-Coupling Reactions: The carbon-iodine bond is well-suited for participation in various transition-metal-catalyzed cross-coupling reactions. This opens the door to forming new carbon-carbon bonds, which is a cornerstone of complex molecule synthesis. Future studies could investigate Suzuki, Sonogashira, Heck, or Stille couplings to attach aryl, vinyl, or alkynyl groups to the methyl position of the dioxane, creating a diverse library of chiral building blocks.

Organometallic Intermediates: The compound could serve as a precursor to organometallic reagents. For example, conversion to an organozinc or organocopper species would transform the electrophilic carbon into a nucleophilic one, completely reversing its standard reactivity profile. This would enable its use in conjugate additions or as a partner in other coupling reactions.

Radical Chemistry: Modern photoredox and radical chemistry offer new ways to form bonds under mild conditions. The weak C-I bond in (R)-2-(Iodomethyl)-1,4-dioxane makes it a suitable precursor for radical generation. This could enable novel alkylations and other transformations that are not accessible through traditional ionic pathways.

Dioxane Ring Reactivity: The 1,4-dioxane ring itself is often viewed as a stable, inert scaffold. However, the oxygen atoms possess Lewis basicity and could be used to direct reactions or participate in ring-opening or rearrangement transformations under specific conditions. Exploration of Lewis acid-mediated reactions could unlock novel reactivity, potentially leading to the synthesis of other complex heterocyclic systems.

Integration into Automated and Flow Chemistry Systems

The shift towards automation and continuous flow manufacturing in the chemical and pharmaceutical industries presents a significant opportunity for the synthesis and application of (R)-2-(Iodomethyl)-1,4-dioxane. xtalpi.comacs.org These technologies can offer enhanced efficiency, safety, and scalability.

Continuous Flow Synthesis: Performing reactions in continuous flow reactors, rather than in traditional batch flasks, offers superior control over reaction parameters like temperature and mixing, leading to higher yields and purities. nih.govresearchgate.net The synthesis of (R)-2-(Iodomethyl)-1,4-dioxane, particularly the iodination step (e.g., an Appel or Finkelstein reaction), could be adapted to a flow process. This would allow for safer handling of reagents and easier scalability for industrial production. The compatibility of the 1,4-dioxane scaffold with multi-step flow syntheses has been demonstrated in the production of complex molecules like the antibiotic linezolid. mit.edu

Automated Synthesis Platforms: The use of robotic systems for automated synthesis allows for high-throughput screening of reaction conditions and the rapid generation of compound libraries. gla.ac.uk Integrating (R)-2-(Iodomethyl)-1,4-dioxane into such platforms would enable the swift creation of a diverse range of derivatives for applications in drug discovery and materials science. acs.org These platforms can automatically perform sequential reactions, workups, and purifications, accelerating the discovery of new molecules with desired properties.

Process Analytical Technology (PAT): Flow chemistry systems can readily incorporate in-line analytical tools (e.g., IR, NMR, MS) to monitor reactions in real-time. nih.gov This allows for rapid optimization and ensures consistent product quality, which is crucial for manufacturing high-purity chiral synthons.

Design of Next-Generation Chiral Scaffolds and Methodologies for Complex Molecule Synthesis

The inherent chirality and functional handle of (R)-2-(Iodomethyl)-1,4-dioxane make it an excellent starting point for the development of new tools and strategies for asymmetric synthesis.

Novel Chiral Ligands and Catalysts: The 1,4-dioxane backbone has been successfully used to create C2-symmetric chiral ligands for asymmetric hydrogenation. nih.gov Future research could expand on this by using (R)-2-(Iodomethyl)-1,4-dioxane as a precursor to a new generation of chiral ligands. The iodomethyl group can be converted into various coordinating groups (e.g., phosphines, amines, thiols) to create ligands for a wide array of metal-catalyzed asymmetric reactions.

Development of Chiral Auxiliaries: Chiral auxiliaries are a powerful tool for controlling stereochemistry in synthesis. rsc.orghilarispublisher.com The rigid dioxane ring and defined stereocenter of (R)-2-(Iodomethyl)-1,4-dioxane provide an excellent foundation for designing new auxiliaries. By attaching this scaffold to a prochiral substrate, it could effectively guide the stereochemical outcome of a reaction before being cleaved and recycled.

Scaffolds for Medicinal Chemistry: The 1,4-dioxane motif is present in numerous biologically active compounds and is considered a valuable scaffold in drug discovery. enamine.netresearchgate.net (R)-2-(Iodomethyl)-1,4-dioxane serves as a versatile starting material for creating complex, three-dimensional molecules with precise stereochemistry, which is often crucial for biological activity. Its use as an intermediate in the synthesis of potential antiviral agents highlights this potential. researchgate.net

Advanced Building Blocks for Total Synthesis: The synthesis of complex natural products often relies on a toolbox of readily available, enantiopure building blocks. nih.gov (R)-2-(Iodomethyl)-1,4-dioxane can be elaborated into more complex chiral fragments containing multiple stereocenters or diverse functional groups. These advanced building blocks can then be used to streamline the synthesis of challenging molecular targets.

Q & A

Q. How can the stereochemical configuration of (R)-2-(Iodomethyl)-1,4-dioxane be confirmed experimentally?

The stereochemical configuration can be determined using chiral chromatography coupled with mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy. For example, NOESY (Nuclear Overhauser Effect Spectroscopy) NMR can identify spatial proximity of protons, confirming the (R)-configuration. X-ray crystallography is also definitive but requires high-purity crystalline samples .

Q. What analytical techniques are recommended for quantifying (R)-2-(Iodomethyl)-1,4-dioxane in environmental samples?

Gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (GC-MS) is commonly used due to the compound’s volatility. However, purge-and-trap methods may suffer from low recovery rates, as noted in studies where 1,4-dioxane showed poor purge efficiency (e.g., <5% recovery in Trace VOA SIM analyses). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is more reliable for polar derivatives .

Q. What physicochemical properties of (R)-2-(Iodomethyl)-1,4-dioxane influence its environmental persistence?

Key properties include its low Henry’s law constant (indicating limited volatilization), moderate water solubility (~3.7 g/L), and resistance to hydrolysis. The iodine substituent enhances stability against microbial degradation compared to unsubstituted 1,4-dioxane .

Advanced Questions

Q. What methodological challenges arise when determining the hydrodynamic radius (Rₕ) of (R)-2-(Iodomethyl)-1,4-dioxane using PFG NMR?

Challenges include protein-specific biases in reference calibration and inconsistencies in batch SAXS data. A 2023 study recalculated Rₕ using seven folded proteins, revealing that the established Rₕ for 1,4-dioxane (2.12 Å) was underestimated by ~7%. Updated protocols recommend global analysis of multiple proteins to minimize bias, proposing a revised Rₕ of 2.27 ± 0.04 Å .

Q. How do co-contaminants like chlorinated solvents affect the bioremediation efficiency of (R)-2-(Iodomethyl)-1,4-dioxane?

Chlorinated solvents (e.g., TCE, 1,1-DCE) inhibit monooxygenase enzymes critical for aerobic biodegradation. Mixed contamination reduces degradation rates by >50% in some cases. Sequential anaerobic-aerobic treatment or bioaugmentation with Pseudonocardia dioxanivorans strains can mitigate inhibition .

Q. What intermediates form during UV/H₂O₂ degradation of (R)-2-(Iodomethyl)-1,4-dioxane, and how do they inform reaction mechanisms?

Key intermediates include:

Q. How can advanced oxidation processes (AOPs) be optimized for mineralization of (R)-2-(Iodomethyl)-1,4-dioxane?

UV/H₂O₂ at 254 nm with a H₂O₂:dioxane molar ratio >20 achieves >90% mineralization. Ozone-AOPs require pH >8 and bicarbonate <50 mg/L to avoid scavenging •OH. Coupling AOPs with reverse osmosis (RO) enhances removal rates to >98% but increases operational costs .

Q. What discrepancies exist in hydrodynamic radius (Rₕ) values for 1,4-dioxane derivatives, and how are they resolved?

Early SAXS-derived Rₕ values (2.12 Å) showed variability due to protein reference inconsistencies (e.g., HEWL Rₕ discrepancies). A 2023 recalibration using seven proteins and χ² minimization reduced uncertainty, yielding Rₕ = 2.27 ± 0.04 Å. This impacts protein sizing studies using dioxane as a reference .

Q. What strategies resolve data contradictions in assessing natural attenuation of (R)-2-(Iodomethyl)-1,4-dioxane?

Contradictions arise from site-specific redox conditions and co-contaminants. Linear discriminant analysis (LDA) correlates attenuation with dissolved oxygen (>2 mg/L) and low metal concentrations. Attenuation half-lives range from 31–48 months, validated via longitudinal monitoring and stable isotope probing .

Q. How do regulatory screening levels for 1,4-dioxane inform research on its derivatives?

The USEPA tap water screening level (0.46 µg/L) and EGLE groundwater criterion (7.6 µg/L) guide risk assessments. However, (R)-2-(Iodomethyl)-1,4-dioxane lacks specific standards, requiring extrapolation from parent compound toxicity data (IARC Group 2B) and structure-activity relationship (SAR) modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.